Lcklsl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

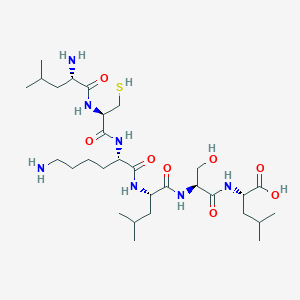

Molecular Formula |

C30H57N7O8S |

|---|---|

Molecular Weight |

675.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C30H57N7O8S/c1-16(2)11-19(32)25(39)37-24(15-46)29(43)33-20(9-7-8-10-31)26(40)34-21(12-17(3)4)27(41)36-23(14-38)28(42)35-22(30(44)45)13-18(5)6/h16-24,38,46H,7-15,31-32H2,1-6H3,(H,33,43)(H,34,40)(H,35,42)(H,36,41)(H,37,39)(H,44,45)/t19-,20-,21-,22-,23-,24-/m0/s1 |

InChI Key |

HTBYABHLBWELKC-BTNSXGMBSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Lcklsl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lcklsl is a synthetic N-terminal hexapeptide that acts as a competitive inhibitor of Annexin A2 (AnxA2), a key protein involved in angiogenesis and fibrinolysis. By targeting the binding of tissue plasminogen activator (tPA) to AnxA2, this compound effectively curtails the generation of plasmin, a serine protease with a critical role in extracellular matrix degradation and the activation of pro-angiogenic factors. This inhibitory action positions this compound as a potent anti-angiogenic agent, with potential therapeutic applications in diseases characterized by excessive neovascularization, such as cancer and certain retinopathies. This guide provides a comprehensive overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the AnxA2-tPA-Plasmin Axis

This compound's primary mechanism of action is the competitive inhibition of the interaction between tissue plasminogen activator (tPA) and Annexin A2 (AnxA2) on the surface of endothelial cells.[1][2][3] AnxA2, a calcium-dependent phospholipid-binding protein, forms a heterotetrameric complex with S100A10 (p11) that acts as a receptor for both plasminogen and tPA.[4][5][6] This co-localization facilitates the efficient conversion of plasminogen to plasmin.[5][6][7]

This compound, with the amino acid sequence Leu-Cys-Lys-Leu-Ser-Leu, specifically targets the N-terminal tPA-binding site of AnxA2.[2][3] By occupying this site, this compound prevents the binding of tPA, thereby inhibiting the catalytic conversion of plasminogen to plasmin.[2][3] The reduction in plasmin generation leads to decreased degradation of the extracellular matrix (ECM) and reduced activation of matrix metalloproteinases (MMPs), both of which are crucial steps in the process of angiogenesis.[5][7] Furthermore, plasmin is known to release ECM-bound angiogenic growth factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF); thus, its inhibition by this compound also dampens these pro-angiogenic signals.[7][8]

The anti-angiogenic effects of this compound have been demonstrated in various in vitro and in vivo models. In human retinal microvascular endothelial cells (RMVECs), this compound has been shown to suppress VEGF-induced tPA activity under hypoxic conditions.[1][2] In vivo studies using the chicken chorioallantoic membrane (CAM) and murine Matrigel plug assays have confirmed that this compound significantly reduces vascular sprouting and neovascularization.[1][2]

Signaling Pathway

The signaling cascade initiated by the AnxA2-tPA interaction and its inhibition by this compound is depicted below.

Quantitative Data

The inhibitory and anti-angiogenic effects of this compound have been quantified in several key experiments. The data is summarized in the tables below for easy comparison.

Table 1: In Vitro Inhibition of Plasmin Generation by this compound

| Cell Line | Condition | Treatment | Fold Increase in Plasmin Generation (mean ± s.e.) | Reference |

| Human Retinal Microvascular Endothelial Cells (RMVECs) | Hypoxia (3 hours) | Control Peptide (LGKLSL) | 1.7 ± 0.1 (n=4) | [2] |

| Human Retinal Microvascular Endothelial Cells (RMVECs) | Hypoxia (3 hours) | This compound (5 µM) | 1.1 ± 0.2 (n=5) | [2] |

Table 2: In Vivo Anti-Angiogenic Effects of this compound

| Assay | Model | Treatment | Outcome | Quantitative Result | Reference |

| Murine Matrigel Plug Assay | C57BL/6 mice | This compound | Inhibition of in vivo angiogenesis | ~55% inhibition compared to positive control | [2] |

| Murine Matrigel Plug Assay | C57BL/6 mice | Control Peptide (LGKLSL) | Inhibition of in vivo angiogenesis | ~15% reduction compared to positive control | [2] |

| Chicken Chorioallantoic Membrane (CAM) Assay | Chicken Embryos | This compound (5 µg/mL) | Reduction in vascular network parameters | Significant decrease in vascular length, branches, junctions, and end-points | [1][2] |

| Experimental Autoimmune Encephalomyelitis (EAE) Model | C57BL/6J mice | This compound (5 mg/kg/day, i.p.) | Reduction in disease severity | Significantly lower clinical scores compared to vehicle | [9] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

tPA Binding Assay

This protocol is adapted from studies of tPA binding to endothelial cells.[10][11][12]

Objective: To determine the ability of this compound to competitively inhibit the binding of tPA to endothelial cells.

Materials:

-

Human Retinal Microvascular Endothelial Cells (RMVECs)

-

24-well tissue culture plates

-

Binding Buffer: 1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS)

-

Wash Buffer: PBS

-

Recombinant human tPA

-

Iodinated tPA (¹²⁵I-tPA) or Biotinylated tPA

-

This compound peptide

-

Control peptide (e.g., LGKLSL)

-

Scintillation counter or appropriate detection system for biotin

Procedure:

-

Culture RMVECs to confluence in 24-well plates.

-

Wash the cell monolayers once with Binding Buffer.

-

Pre-incubate the cells with varying concentrations of this compound or control peptide in Binding Buffer for 30 minutes at 4°C.

-

Add a constant concentration of labeled tPA (e.g., ¹²⁵I-tPA) to the wells and incubate for 1 hour at 4°C with gentle agitation.

-

Wash the cells three times with ice-cold Wash Buffer to remove unbound tPA.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantify the amount of bound labeled tPA. For ¹²⁵I-tPA, use a gamma counter. For biotinylated tPA, use a streptavidin-HRP conjugate followed by a colorimetric substrate and measure absorbance.

-

Plot the amount of bound tPA as a function of the this compound concentration to determine the inhibitory effect.

Fluorogenic Plasmin Generation Assay

This protocol is based on the method described by Valapala et al. (2011).[2]

Objective: To measure the effect of this compound on the generation of plasmin by endothelial cells.

Materials:

-

RMVECs cultured in 96-well plates

-

Assay Buffer: Serum-free cell culture medium

-

Human plasminogen (e.g., 100 nM final concentration)

-

Fluorogenic plasmin substrate (e.g., Boc-Val-Leu-Lys-AMC)

-

This compound peptide (e.g., 5 µM final concentration)

-

Control peptide (e.g., LGKLSL)

-

Fluorometric plate reader (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

-

Seed RMVECs in a 96-well plate and grow to confluence.

-

Induce experimental conditions if necessary (e.g., hypoxia).

-

Wash the cells with Assay Buffer.

-

Add Assay Buffer containing plasminogen and the fluorogenic plasmin substrate to each well.

-

Add this compound, control peptide, or vehicle to the respective wells.

-

Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

-

Measure the fluorescence intensity kinetically over a period of 1-2 hours.

-

The rate of increase in fluorescence is proportional to the rate of plasmin generation. Calculate the initial reaction rates and compare the different treatment groups.

Murine Matrigel Plug Angiogenesis Assay

This is a standard in vivo protocol to assess angiogenesis.[13][14][15][16][17]

Objective: To evaluate the in vivo anti-angiogenic activity of this compound.

Materials:

-

C57BL/6 mice

-

Growth factor-reduced Matrigel

-

Pro-angiogenic factor (e.g., bFGF or VEGF)

-

This compound peptide

-

Control peptide

-

Heparin

-

24-gauge needles and syringes

-

FITC-dextran (for quantification)

-

Hemoglobin assay kit (e.g., Drabkin's reagent) or equipment for immunohistochemistry (e.g., anti-CD31 antibody).

Procedure:

-

Thaw Matrigel on ice.

-

On ice, mix Matrigel with the pro-angiogenic factor, heparin, and either this compound, control peptide, or vehicle.

-

Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of the mice.

-

After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

-

Quantification Method 1 (Hemoglobin Assay): Homogenize the plugs and measure the hemoglobin content using a colorimetric assay. The amount of hemoglobin is proportional to the extent of vascularization.

-

Quantification Method 2 (FITC-Dextran): Shortly before euthanasia, inject high-molecular-weight FITC-dextran intravenously. After excision, measure the fluorescence of the Matrigel plugs.

-

Quantification Method 3 (Immunohistochemistry): Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell marker (e.g., anti-CD31) and quantify the microvessel density using image analysis software.

Chicken Chorioallantoic Membrane (CAM) Assay

A widely used in vivo model to study angiogenesis.[18][19][20][21]

Objective: To assess the effect of this compound on the formation of new blood vessels.

Materials:

-

Fertilized chicken eggs

-

Egg incubator

-

Small sterile disks (e.g., Thermonox coverslips or filter paper)

-

This compound peptide solution

-

Control peptide solution

-

Stereomicroscope with a camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Incubate fertilized chicken eggs at 37.5°C with ~60% humidity for 3 days.

-

On day 3, create a small window in the eggshell to expose the CAM.

-

Place a sterile disk soaked with this compound, control peptide, or vehicle onto the CAM.

-

Seal the window with sterile tape and return the eggs to the incubator.

-

After a further incubation period (e.g., 48-72 hours), photograph the area around the disk under a stereomicroscope.

-

Quantify angiogenesis by analyzing the images for parameters such as the number of blood vessel branch points, total vessel length, and vessel density within a defined area around the disk using image analysis software.

Experimental Workflows

The logical flow of experiments to characterize the mechanism of action of this compound is outlined below.

Conclusion

This compound is a well-characterized competitive inhibitor of Annexin A2, demonstrating potent anti-angiogenic activity through the disruption of the tPA-AnxA2-plasmin signaling axis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting AnxA2-mediated angiogenesis. Further investigation into the downstream signaling pathways affected by plasmin inhibition and the efficacy of this compound in various disease models will be crucial for its clinical translation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A competitive hexapeptide inhibitor of annexin A2 prevents hypoxia-induced angiogenic events - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A competitive hexapeptide inhibitor of annexin A2 prevents hypoxia-induced angiogenic events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Insights on the Possible Role of Annexin A2 in COVID-19 Pathogenesis and Post-Infection Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Annexin A2 in Inflammation and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Annexin A2: the feasibility of being a therapeutic target associated with cancer metastasis and drug resistance in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The annexin A2 system and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Binding of tissue plasminogen activator to human endothelial cells. Importance of the B-chain as a ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Binding of tissue plasminogen activator to endothelial cells. The effect on functional properties. Localization of a ligand in the B-chain of tPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice [mdpi.com]

- 16. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]

- 17. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]

- 18. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. 2.4. Chorioallantoic membrane (CAM) assay [bio-protocol.org]

- 20. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 21. The chicken chorioallantoic membrane model in biology, medicine and bioengineering - PMC [pmc.ncbi.nlm.nih.gov]

Lcklsl peptide sequence and structure

An In-Depth Technical Guide to the Lcklsl Peptide: Sequence, Structure, and Anti-Angiogenic Properties

Abstract

This technical guide provides a comprehensive overview of the this compound peptide, a synthetic hexapeptide with significant anti-angiogenic properties. This compound functions as a competitive inhibitor of Annexin A2 (AnxA2), a key protein involved in the regulation of plasmin generation and angiogenesis. By competitively binding to AnxA2, this compound effectively blocks the binding of tissue plasminogen activator (tPA), leading to a downstream reduction in plasmin activity and subsequent inhibition of new blood vessel formation. This document details the peptide's sequence and structural characteristics, its mechanism of action through the AnxA2 signaling pathway, a summary of relevant quantitative data, and detailed protocols for key in vitro and in vivo experimental assays. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound as an anti-angiogenic agent.

This compound Peptide: Sequence and Structure

The this compound peptide is a synthetic N-terminal hexapeptide inhibitor of Annexin A2.[1][2][3]

-

One-Letter Code: this compound

-

Three-Letter Code: Leu-Cys-Lys-Leu-Ser-Leu

-

Chemical Name: Leucyl-cysteinyl-lysyl-leucyl-seryl-leucine

-

CAS Number: 533902-29-3[1]

Structural Characteristics:

As a short hexapeptide, this compound does not possess a stable, complex tertiary structure in aqueous solution. Its conformation is likely flexible, allowing it to adapt to the binding site on its target protein, Annexin A2. The specific sequence of hydrophobic (Leucine) and polar/charged (Cysteine, Lysine, Serine) residues is critical for its binding affinity and inhibitory function. To date, no experimentally determined three-dimensional structure of this compound has been deposited in the Protein Data Bank (PDB). Its inhibitory action is derived from its sequence homology to the N-terminal tPA-binding site of AnxA2, allowing it to act as a competitive antagonist.[4]

Mechanism of Action: Inhibition of the AnxA2 Signaling Pathway

This compound exerts its anti-angiogenic effects by targeting and inhibiting the function of Annexin A2 on the surface of endothelial cells.[1][4] Under normal and particularly hypoxic conditions, AnxA2 acts as a receptor for tissue plasminogen activator (tPA).[4] The binding of tPA to AnxA2 localizes plasminogen activation to the cell surface, leading to the efficient conversion of plasminogen to plasmin. Plasmin, a serine protease, plays a crucial role in angiogenesis by degrading the extracellular matrix, which is a necessary step for endothelial cell migration and the formation of new blood vessels.[1][4]

This compound, by mimicking the tPA-binding domain of AnxA2, competitively inhibits the AnxA2-tPA interaction.[4] This disruption prevents the localized generation of plasmin, thereby reducing the proteolytic activity required for angiogenesis.[1][2] This mechanism has been shown to be effective in suppressing angiogenic responses, particularly those induced by hypoxia and vascular endothelial growth factor (VEGF).[2][4]

Quantitative Data Summary

The following table summarizes the quantitative effects of the this compound peptide as reported in various experimental models.

| Parameter | Value | Experimental Model | Observed Effect | Citation(s) |

| Concentration | 5 µg/mL | In vivo (Chicken Chorioallantoic Membrane & Murine Matrigel Plug Assays) | Significantly decreased the number of vascular branches, junctions, and end-points. | [1][2] |

| Concentration | 5 µM | In vitro (Activated HSC-T6 cells) | Significantly inhibited ANXA2 protein expression levels. | [1] |

| Concentration Range | 0-2 mg | In vitro (Human Retinal Microvascular Endothelial Cells - RMVECs) | Inhibited the generation of plasmin and suppressed VEGF-induced tPA activity under hypoxic conditions. | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-angiogenic activity of the this compound peptide.

In Vitro: Fluorogenic Plasmin Generation Assay

This assay quantifies the ability of this compound to inhibit tPA-mediated plasmin generation on the surface of endothelial cells.

Methodology:

-

Cell Culture: Human Retinal Microvascular Endothelial Cells (RMVECs) are cultured to confluence in appropriate media. For hypoxia studies, cells are exposed to hypoxic conditions (e.g., 1% O2) for a specified duration (e.g., 3 hours) prior to the assay.[4]

-

Peptide Treatment: Cells are pre-incubated with varying concentrations of this compound peptide (e.g., 5 µM) or a control peptide (e.g., LGKLSL) for a short period (e.g., 30 minutes) at 37°C.[4]

-

Assay Initiation: The reaction is initiated by adding a solution containing plasminogen (e.g., 100 nM) and a fluorogenic plasmin substrate to each well.[4]

-

Measurement: The fluorescence is measured kinetically over time using a plate reader at the appropriate excitation and emission wavelengths. The rate of increase in fluorescence is proportional to the rate of plasmin generation.

-

Analysis: The rate of plasmin generation in the presence of this compound is compared to that of the control peptide and untreated cells to determine the inhibitory effect.

In Vivo: Chicken Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess angiogenesis and the effects of anti-angiogenic compounds.[2][5]

Methodology:

-

Egg Preparation: Fertilized chicken eggs are incubated at 38°C in a humidified incubator.[6] On day 3 of incubation, a small window is made in the shell to expose the chorioallantoic membrane (CAM).[6]

-

Scaffold Preparation: Sterile collagen sponges or other suitable scaffolds are prepared. The test sponges are saturated with a solution containing the this compound peptide (e.g., 5 µg), while control sponges receive a control peptide or vehicle.[4]

-

Implantation: The prepared sponges are placed directly onto the growing CAM.[4]

-

Incubation: The window in the eggshell is sealed, and the eggs are returned to the incubator for a period of 2-3 days to allow for a vascular response.

-

Analysis: After incubation, the CAM is excised, and the area around the sponge is imaged. Angiogenesis is quantified by measuring parameters such as the number of blood vessel branch points and the total vascular length.[1][2]

In Vivo: Murine Matrigel Plug Assay

This assay evaluates the formation of new blood vessels into a subcutaneously implanted gel matrix in mice.[1][7][8]

Methodology:

-

Matrigel Preparation: Matrigel, a basement membrane extract, is kept on ice to remain in a liquid state.[1][7] It is mixed with a pro-angiogenic stimulus (e.g., FGF2 or VEGF) and either the this compound peptide or a vehicle control.

-

Injection: The Matrigel mixture is injected subcutaneously into the flank of mice using an ice-cold syringe.[1][7] At body temperature, the Matrigel quickly solidifies, forming a plug.[7]

-

Incubation: The mice are monitored for a period of 7-14 days, during which endothelial cells from the host vasculature invade the plug and form new blood vessels.

-

Plug Excision and Analysis: At the end of the experiment, the Matrigel plugs are surgically excised.[7] Angiogenesis can be quantified by several methods:

-

Hemoglobin Content: Measuring the amount of hemoglobin in the plug as an indicator of blood perfusion.

-

Immunohistochemistry: Staining sections of the plug for endothelial cell markers (e.g., CD31) to visualize and quantify the microvessel density.[7]

-

References

- 1. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. The chicken chorioallantoic membrane model in biology, medicine and bioengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - KR [thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Lcklsl: A Competitive Inhibitor of Annexin A2

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental validation of Lcklsl, a hexapeptide inhibitor of Annexin A2 (AnxA2). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in targeting AnxA2 for therapeutic intervention.

Introduction to Annexin A2 (AnxA2)

Annexin A2 is a pleiotropic, calcium-dependent phospholipid-binding protein implicated in a wide array of cellular processes.[1][2][3] Structurally, it consists of a conserved C-terminal core domain, which contains the calcium and phospholipid-binding sites, and a unique N-terminal domain that mediates interactions with other proteins.[4][5] AnxA2 exists both intracellularly and on the cell surface.

On the plasma membrane, AnxA2 often forms a heterotetramer with the S100A10 protein (also known as p11).[2][6][7][8][9] This complex, (AnxA2)₂-(S100A10)₂, functions as a critical cell surface receptor for tissue plasminogen activator (tPA) and plasminogen.[6][7][8][10][11] By co-localizing these two components, the AnxA2 heterotetramer significantly enhances the conversion of the zymogen plasminogen into the active serine protease plasmin.[8][12] This localized generation of plasmin is crucial for fibrinolysis, the dissolution of fibrin clots.[7][13][14]

The role of AnxA2 extends into pathophysiology, where its overexpression is linked to the progression of various cancers.[1][15][16][17] Elevated AnxA2 levels on tumor cells and endothelial cells contribute to increased plasmin generation, which in turn degrades the extracellular matrix (ECM), facilitating tumor invasion and metastasis.[1][17] Furthermore, AnxA2-mediated plasmin activity promotes angiogenesis, the formation of new blood vessels, which is essential for tumor growth and survival.[3][12][18] This central role in cancer progression has made AnxA2 an attractive target for therapeutic intervention.

Discovery of this compound: Targeting the AnxA2-tPA Interaction

The rationale for developing an AnxA2 inhibitor stemmed from its critical role in promoting plasmin-mediated angiogenesis and tumor invasion.[1][7][15][17] The discovery of this compound was a direct result of research aimed at elucidating the molecular mechanism of the interaction between AnxA2 and tPA.

Studies revealed that tPA binds to a specific site within the N-terminal domain of AnxA2.[12][19] This binding site was identified as the hexapeptide sequence Leu-Cys-Lys-Leu-Ser-Leu, corresponding to amino acid residues 7-12.[12][19] Further investigation highlighted the critical importance of the cysteine residue at position 8 (Cys8) for this interaction.[12][20]

Based on this knowledge, the hexapeptide this compound was synthesized to mimic this tPA-binding domain.[12][18][21][22] The central hypothesis was that this peptide would act as a competitive inhibitor, occupying the tPA-binding site on AnxA2 and thereby preventing the binding of endogenous tPA.[12][18][21][22][23] This competitive inhibition was expected to disrupt the formation of the ternary complex between AnxA2, tPA, and plasminogen, leading to a reduction in cell surface plasmin generation.[18][21][24]

Mechanism of Action

This compound exerts its inhibitory effect through competitive binding to the N-terminal domain of Annexin A2. By occupying the this compound sequence (residues 7-12), the peptide sterically hinders the binding of tissue plasminogen activator (tPA). This disruption prevents the efficient, co-localized activation of plasminogen to plasmin on the cell surface, a process that is otherwise significantly accelerated by the AnxA2-S100A10 complex.[12] The subsequent reduction in plasmin activity leads to decreased degradation of the extracellular matrix and suppression of angiogenic processes.[1][17][21]

Quantitative Data Summary

The efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay | Treatment | Concentration | Outcome | Reference |

| Human Retinal Microvascular Endothelial Cells (RMVECs) | Plasmin Generation Assay | This compound | 0-2 mg | Inhibits plasmin generation under hypoxic conditions. | [18][21][25] |

| Human Retinal Microvascular Endothelial Cells (RMVECs) | tPA Activity Assay | This compound | 0-2 mg | Suppresses VEGF-induced tPA activity under hypoxic conditions. | [21][25][26] |

| Activated HSC-T6 cells | Western Blot | This compound | 5 µM | Significantly inhibits ANXA2 protein expression levels. | [18] |

Table 2: In Vivo Efficacy of this compound

| Model | Assay | Treatment | Concentration / Dose | Outcome | Reference |

| Chicken Chorioallantoic Membrane (CAM) | Angiogenesis Assay | This compound | 5 µg/mL | Significantly decreases the number of vascular branches, junctions, and end-points. | [12][18][21] |

| Murine Matrigel Plug | Angiogenesis Assay | This compound | Not specified | Suppresses angiogenic responses and significantly decreases vascular length. | [12][18][21][25] |

| Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model | Clinical Score | This compound | 5 mg/kg/day (IP) | Significantly reduced the severity of EAE clinical scores. | [27] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize this compound.

Protocol 1: In Vitro Plasmin Generation Assay

This assay measures the ability of this compound to inhibit the generation of plasmin on the cell surface.

Materials:

-

Human Retinal Microvascular Endothelial Cells (RMVECs)

-

Culture medium

-

This compound peptide and control peptide (e.g., LGKLSL)

-

Recombinant human plasminogen

-

Chromogenic plasmin substrate (e.g., S-2251)

-

96-well microplate

-

Plate reader

Procedure:

-

Culture RMVECs to confluence in a 96-well plate.

-

Induce experimental conditions if necessary (e.g., hypoxia for 7 hours).

-

Wash cells gently with serum-free medium.

-

Incubate cells with varying concentrations of this compound or control peptide for 1 hour at 37°C.

-

Add recombinant plasminogen and the chromogenic plasmin substrate to each well.

-

Immediately measure the absorbance at 405 nm at regular intervals using a plate reader.

-

The rate of change in absorbance is proportional to the plasmin activity.

-

Compare the rates of plasmin generation in this compound-treated wells to control wells to determine the inhibitory effect.[21]

Protocol 2: In Vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay

The CAM assay is a widely used in vivo model to assess angiogenesis and the effects of anti-angiogenic compounds.

Materials:

-

Fertilized chicken eggs

-

Egg incubator

-

Sterile filter paper disks

-

This compound peptide solution

-

Control solution (e.g., PBS)

-

Stereomicroscope with a camera

-

Image analysis software

Procedure:

-

Incubate fertilized chicken eggs at 37°C in a humidified incubator.

-

On embryonic day 3, create a small window in the eggshell to expose the CAM.

-

On embryonic day 10, place a sterile filter paper disk saturated with this compound solution (e.g., 5 µg/mL) or a control solution onto the CAM.

-

Reseal the window and continue incubation for another 48-72 hours.

-

At the end of the incubation period, image the area under the disk using a stereomicroscope.

-

Quantify the angiogenic response by counting the number of blood vessel branches, junctions, and end-points within a defined radius around the disk using image analysis software.

-

Compare the vascular density in this compound-treated CAMs to controls. A significant reduction indicates anti-angiogenic activity.[12][21][28]

Protocol 3: Murine Matrigel Plug Assay

This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted gel containing angiogenic factors.

Materials:

-

Matrigel (basement membrane extract)

-

Pro-angiogenic factors (e.g., VEGF, bFGF)

-

This compound peptide

-

Control solution

-

Syringes and needles

-

Mice (e.g., C57BL/6)

-

Hemoglobin assay kit (e.g., Drabkin's reagent) or antibodies for immunohistochemistry (e.g., anti-CD31)

Procedure:

-

Thaw Matrigel on ice and mix with pro-angiogenic factors.

-

Divide the Matrigel mixture into two groups: one mixed with this compound and the other with a control solution.

-

Anesthetize the mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the flank.

-

Allow the Matrigel to solidify, forming a "plug."

-

After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

-

Quantify angiogenesis by:

-

Measuring the hemoglobin content of the plug, which correlates with the extent of red blood cell infiltration and thus vascularization.

-

Performing immunohistochemistry on plug sections using an endothelial cell marker (e.g., CD31) to visualize and count blood vessels.

-

-

Compare the vascularization of this compound-containing plugs to control plugs.[12][18]

References

- 1. Advances in cancer treatment: a new therapeutic target, Annexin A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Annexin A2 Heterotetramer: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Annexin A2 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. The Biology of Annexin A2: From Vascular Fibrinolysis to Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Annexin A2 and Kidney Diseases [frontiersin.org]

- 12. A competitive hexapeptide inhibitor of annexin A2 prevents hypoxia-induced angiogenic events - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fibrinolysis: an illustrated review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eclinpath.com [eclinpath.com]

- 15. Crucial role of Anxa2 in cancer progression: highlights on its novel regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | ANXA2 is a potential biomarker for cancer prognosis and immune infiltration: A systematic pan-cancer analysis [frontiersin.org]

- 17. Advances in cancer treatment: a new therapeutic target, Annexin A2 [jcancer.org]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Fibrinolysis and Thrombolysis | Oncohema Key [oncohemakey.com]

- 20. New insights into the tPA-annexin A2 interaction. Is annexin A2 CYS8 the sole requirement for this association? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.biologists.com [journals.biologists.com]

- 22. glpbio.com [glpbio.com]

- 23. A competitive hexapeptide inhibitor of annexin A2 prevents hypoxia-induced angiogenic events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Annexin A2: the feasibility of being a therapeutic target associated with cancer metastasis and drug resistance in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ruipate.com [ruipate.com]

- 26. This compound | Peptides 1 | CAS 533902-29-3 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 27. researchgate.net [researchgate.net]

- 28. Inhibition of angiogenesis in endothelial cells by Human Lysyl oxidase propeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Angiogenic Role of Lcklsl: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and retinopathies. The hexapeptide Lcklsl has emerged as a potent competitive inhibitor of Annexin A2 (AnxA2), a key player in the angiogenic cascade. This technical guide provides an in-depth overview of the biological functions of this compound in inhibiting angiogenesis, detailing its mechanism of action, relevant signaling pathways, quantitative data from key experimental models, and comprehensive protocols for reproducing these studies. This document is intended to serve as a valuable resource for researchers investigating novel anti-angiogenic therapies.

Introduction to this compound and its Target: Annexin A2

This compound is a synthetic N-terminal hexapeptide that acts as a competitive inhibitor of Annexin A2 (AnxA2).[1][2] AnxA2 is a calcium-dependent phospholipid-binding protein that, upon forming a complex with its ligand S100A10 (p11), is expressed on the surface of endothelial cells.[3][4] The AnxA2-S100A10 complex functions as a co-receptor for tissue plasminogen activator (tPA) and plasminogen.[3][5] By bringing tPA and plasminogen into close proximity, the complex significantly enhances the catalytic efficiency of plasmin generation.[6] Plasmin, a broad-spectrum serine protease, plays a crucial role in angiogenesis by degrading components of the extracellular matrix (ECM) and activating matrix metalloproteinases (MMPs), thereby facilitating endothelial cell migration and invasion.[7][8][9]

Mechanism of Action of this compound in Angiogenesis Inhibition

The primary anti-angiogenic function of this compound stems from its ability to competitively bind to the N-terminal tPA-binding site of AnxA2.[6][10] This competitive inhibition prevents the formation of the AnxA2-tPA complex on the endothelial cell surface.[6] Consequently, the conversion of plasminogen to plasmin is significantly reduced.[1][2] The inhibition of plasmin generation leads to a downstream suppression of proteolytic activity required for ECM remodeling, thereby hindering endothelial cell migration and the formation of new vascular networks.[6][7]

Hypoxic conditions and vascular endothelial growth factor (VEGF) are potent inducers of angiogenesis and have been shown to upregulate the expression of both AnxA2 and tPA in endothelial cells.[11][12][13][14] this compound effectively counteracts the pro-angiogenic effects of these stimuli by disrupting a critical step in the proteolytic cascade they activate.[6][10]

Signaling Pathways

The signaling cascade inhibited by this compound is central to proteolytic-mediated angiogenesis. The following diagrams illustrate the key pathways involved.

Caption: Mechanism of this compound-mediated inhibition of angiogenesis.

Caption: Upstream regulation of AnxA2 and tPA by hypoxia and VEGF.

Quantitative Data on the Anti-Angiogenic Effects of this compound

The inhibitory effects of this compound on angiogenesis have been quantified in several key in vitro and in vivo models. The following tables summarize the available quantitative data.

| In Vitro Assay | Model System | Treatment | Concentration | Observed Effect | Reference |

| Plasmin Generation Assay | Hypoxic Human Retinal Microvascular Endothelial Cells (RMVECs) | This compound Peptide | 5 µM | 1.1±0.2-fold increase in plasmin generation (compared to 1.7±0.1-fold with control peptide) | [15] |

| Tube Formation Assay | Human Retinal Microvascular Endothelial Cells (RMVECs) on Matrigel | This compound Peptide | Not Specified | Inhibition of capillary-like structure formation | [6] |

| Endothelial Cell Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | Roscovitine (Cdk5 inhibitor) | 10 µM | ~20% reduction in migration | [16] |

| Endothelial Cell Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | Roscovitine (Cdk5 inhibitor) | 30 µM | ~67% reduction in migration | [16] |

| In Vivo Assay | Model System | Treatment | Dose | Observed Effect | Reference |

| Murine Matrigel Plug Assay | C57BL/6 mice | This compound Peptide in Matrigel plug with VEGF and bFGF | Not Specified | ~55% inhibition of in vivo angiogenesis (compared to ~15% with control peptide) | [15] |

| Chicken Chorioallantoic Membrane (CAM) Assay | Fertilized chicken eggs | This compound Peptide on collagen sponges | 5 µg/mL | Significant decrease in vascular length, branches, junctions, and end-points | [2][17] |

| Chicken Chorioallantoic Membrane (CAM) Assay | Fertilized chicken eggs | This compound Peptide on collagen sponges | Not Specified | Significant reduction in the number of Ki-67 positive (proliferating) vessels | [15] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's anti-angiogenic properties.

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures.

Caption: Workflow for the endothelial cell tube formation assay.

Protocol:

-

Preparation of Basement Membrane Matrix Plate:

-

Endothelial Cell Preparation and Seeding:

-

Culture endothelial cells (e.g., HUVECs or RMVECs) to approximately 80% confluency.

-

Serum-starve the cells for 2-6 hours prior to the assay.

-

Harvest the cells using trypsin and resuspend them in a small volume of serum-free or low-serum medium.

-

Perform a cell count and adjust the cell suspension to a concentration of 1-2 x 10^5 cells/mL.

-

Add the test compound (this compound) and controls to the cell suspension at the desired final concentrations.

-

Gently add 100-150 µL of the cell suspension to each well of the prepared plate.[19]

-

-

Incubation and Visualization:

-

Quantification:

-

Capture images of the tube networks from multiple fields per well.

-

Analyze the images using software such as ImageJ to quantify parameters like total tube length, number of junctions (branching points), and total mesh area.[15]

-

Murine Matrigel Plug Assay

This in vivo assay evaluates angiogenesis by implanting a Matrigel plug containing pro-angiogenic factors and test compounds into mice.

Caption: Workflow for the murine Matrigel plug assay.

Protocol:

-

Preparation of Matrigel Mixture:

-

Thaw Matrigel on ice at 4°C. All reagents and pipette tips should be kept cold to prevent premature gelation.

-

On ice, mix Matrigel with pro-angiogenic factors such as VEGF (e.g., 150 ng/mL) and bFGF (e.g., 200 ng/mL). Heparin (e.g., 10 units/mL) can be added to stabilize the growth factors.

-

Incorporate this compound or a control peptide into the mixture at the desired concentration.[6]

-

The final volume for injection is typically 0.3-0.5 mL per mouse.[21][22]

-

-

Injection:

-

Incubation and Plug Excision:

-

Analysis and Quantification:

-

Fix the plugs in 4% paraformaldehyde or 10% formalin, followed by embedding in paraffin.[21][24]

-

Cut 5 µm sections of the plugs and mount them on slides.

-

Stain sections with Hematoxylin and Eosin (H&E) to visualize cellular infiltration and vessel structures.

-

Perform immunohistochemistry (IHC) using an antibody against an endothelial cell marker, such as CD31, to specifically identify blood vessels.[22]

-

Quantify angiogenesis by measuring microvessel density (MVD). This involves counting the number of stained vessels in several high-power fields under a microscope. Image analysis software can be used for more objective quantification.[22]

-

Alternatively, the extent of vascularization can be assessed by measuring the hemoglobin content of the plug using a Drabkin's reagent kit or by quantifying FITC-dextran perfusion.[15]

-

Chicken Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis due to the rich vascular network of the chick embryo's chorioallantoic membrane.

Caption: Workflow for the Chicken Chorioallantoic Membrane (CAM) assay.

Protocol:

-

Egg Incubation:

-

Windowing:

-

On embryonic day 3 or 4, clean the eggshell with 70% ethanol.

-

Create a small hole in the blunt end of the egg over the air sac.

-

Carefully create a second, larger window (approximately 1 cm²) in the side of the eggshell, taking care not to damage the underlying CAM.[25]

-

-

Sample Application:

-

Prepare sterile carriers such as filter paper disks, collagen sponges, or plastic coverslips.[25][26]

-

Saturate the carrier with a solution of this compound or a control peptide. Pro-angiogenic factors like VEGF can be included to stimulate a baseline angiogenic response.[15]

-

Gently place the carrier onto the surface of the CAM, avoiding major blood vessels.[26]

-

-

Incubation and Analysis:

-

Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.[25]

-

After the incubation period, re-open the window and observe the CAM under a stereomicroscope.

-

Capture images of the vascular network in the area surrounding the carrier.

-

Quantify angiogenesis by counting the number of blood vessel branch points within a defined area. Image analysis software can be used for a more detailed analysis of vascular length and density.[15]

-

The CAM can be fixed in a methanol/acetone mixture for further histological analysis.[26]

-

Conclusion and Future Directions

The hexapeptide this compound demonstrates significant anti-angiogenic activity by competitively inhibiting the AnxA2-tPA interaction, a critical step in the plasmin-mediated proteolytic cascade required for neovascularization. The quantitative data from robust in vitro and in vivo models, supported by the detailed protocols provided herein, establish this compound as a promising candidate for further investigation in the development of anti-angiogenic therapies.

Future research should focus on optimizing the delivery and stability of this compound in vivo, exploring its efficacy in various pathological models of angiogenesis, and further elucidating the downstream effects of AnxA2 inhibition on endothelial cell biology. The methodologies and data presented in this guide provide a solid foundation for advancing our understanding of this compound and its potential as a therapeutic agent.

References

- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Biology of Annexin A2: From Vascular Fibrinolysis to Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Annexin A2 in Fibrinolysis, Inflammation and Fibrosis [mdpi.com]

- 5. The annexin A2 system and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. The Plasminogen–Activator Plasmin System in Physiological and Pathophysiological Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A competitive hexapeptide inhibitor of annexin A2 prevents hypoxia-induced angiogenic events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hypoxia increases Annexin A2 expression in osteoblastic cells via VEGF and ERK - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hypoxia increases Annexin A2 expression in osteoblastic cells via VEGF and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Vascular endothelial growth factor upregulates expression of annexin A2 in vitro and in a mouse model of ischemic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vascular endothelial growth factor upregulates expression of annexin A2 in vitro and in a mouse model of ischemic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A competitive hexapeptide inhibitor of annexin A2 prevents hypoxia-induced angiogenic events - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cyclin-dependent Kinase 5 Regulates Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. universalbiologicals.com [universalbiologicals.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. cellbiolabs.com [cellbiolabs.com]

- 20. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - FR [thermofisher.com]

- 21. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]

- 22. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 24. Matrigel plug assay [bio-protocol.org]

- 25. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

In Vitro Efficacy of Lcklsl on Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the in vitro effects of Lcklsl, a competitive hexapeptide inhibitor of Annexin A2 (AnxA2), on endothelial cells. This compound has demonstrated significant anti-angiogenic properties by targeting the AnxA2-mediated plasmin generation pathway.[1][2] This document summarizes key quantitative data, details experimental protocols for assessing this compound's activity, and visualizes the underlying signaling mechanisms and experimental workflows.

Data Presentation

The following tables summarize the quantitative effects of this compound on key angiogenic processes in human retinal microvascular endothelial cells (RMVECs) under hypoxic conditions.

Table 1: Effect of this compound on Plasmin Generation

| Treatment Condition | Fold Increase in Plasmin Generation (mean ± s.e.) | Reference |

| Hypoxia (3 hours) + Control Peptide (LGKLSL) | 1.7 ± 0.1 | [1] |

| Hypoxia (3 hours) + this compound (5 µM) | 1.1 ± 0.2 | [1] |

Table 2: Effect of this compound on VEGF-Induced tPA Activity

| Treatment Condition | Fold Increase in tPA Activity | Reference |

| Hypoxia + VEGF | ~2.0 | [1] |

| Hypoxia + VEGF + this compound | Inhibition Observed | [1] |

Table 3: Effect of this compound on Vascular Network Formation

| Treatment | Effect on Vascular Structures | Reference | | :--- | :--- |[3] | | this compound | Significant decrease in vascular length |[3] | | this compound (5 µg/mL) | Significant decrease in the number of vascular branches, junctions, and end-points |[3] |

Experimental Protocols

Detailed methodologies for key in vitro assays to evaluate the anti-angiogenic effects of this compound on endothelial cells are provided below.

Endothelial Cell Culture

-

Cell Line: Human Retinal Microvascular Endothelial Cells (RMVECs) are a relevant cell line for studying retinal neovascularization.[1]

-

Culture Medium: A suitable endothelial cell growth medium, such as EGM-2, supplemented with growth factors, is recommended.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2. For hypoxia-related experiments, cells are exposed to hypoxic conditions (e.g., 1% O2) for specified durations.[1]

Plasmin Generation Assay

This assay measures the ability of this compound to inhibit the generation of plasmin on the surface of endothelial cells.

-

Cell Seeding: Plate RMVECs in a suitable multi-well plate and allow them to adhere and reach confluence.

-

Induction of Hypoxia: Expose the cells to hypoxic conditions for a specified period (e.g., 3 hours) to upregulate AnxA2 expression.[1]

-

Treatment: Treat the cells with this compound at the desired concentration (e.g., 5 µM) and a control peptide (e.g., LGKLSL) in separate wells.[1]

-

Plasminogen Addition: Add plasminogen (e.g., 100 nM) to each well.[1]

-

Substrate Addition: Add a chromogenic plasmin substrate.

-

Measurement: Measure the absorbance at the appropriate wavelength over time using a plate reader to determine the rate of plasmin generation.

VEGF-Induced tPA Activity Assay

This assay assesses the inhibitory effect of this compound on the activity of tissue plasminogen activator (tPA) induced by Vascular Endothelial Growth Factor (VEGF).

-

Cell Preparation: Culture RMVECs to confluence in a multi-well plate.

-

Hypoxia and Serum Starvation: Subject the cells to hypoxic conditions and serum starvation to prime them for VEGF stimulation.

-

This compound Pre-treatment: Incubate the cells with this compound at the desired concentration.

-

VEGF Stimulation: Add VEGF to the wells to induce tPA activity.

-

tPA Activity Measurement: Use a commercially available tPA activity assay kit, which typically involves a fluorogenic or chromogenic substrate, to quantify tPA activity according to the manufacturer's instructions.

Endothelial Cell Tube Formation Assay

This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.

-

Matrix Coating: Coat the wells of a multi-well plate with a basement membrane matrix solution (e.g., Matrigel) and allow it to solidify at 37°C.

-

Cell Seeding: Seed endothelial cells onto the matrix-coated wells in the presence of various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the plate at 37°C for a period sufficient for tube formation to occur (typically 4-18 hours).

-

Visualization and Quantification: Visualize the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using imaging software.[3]

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay determines the impact of this compound on the migratory capacity of endothelial cells.

-

Chamber Setup: Use a Boyden chamber or a similar transwell insert system with a porous membrane.

-

Chemoattractant: Place a chemoattractant (e.g., VEGF or serum) in the lower chamber.

-

Cell Seeding: Seed endothelial cells in serum-free medium in the upper chamber, with or without this compound.

-

Incubation: Allow the cells to migrate through the pores of the membrane towards the chemoattractant for a defined period.

-

Analysis: After incubation, remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells in several microscopic fields to quantify cell migration.

Endothelial Cell Proliferation Assay (MTT or BrdU Assay)

This assay measures the effect of this compound on the proliferation of endothelial cells.

-

Cell Seeding: Seed endothelial cells in a multi-well plate at a low density.

-

Treatment: Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 24-72 hours).

-

Proliferation Measurement:

-

MTT Assay: Add MTT reagent to the wells, which is converted by viable cells into a colored formazan product. Solubilize the formazan and measure the absorbance to determine the relative number of viable cells.

-

BrdU Assay: Add BrdU to the culture medium, which is incorporated into the DNA of proliferating cells. Detect the incorporated BrdU using an anti-BrdU antibody in an ELISA-based assay.

-

Visualizations

Signaling Pathway

Caption: this compound competitively inhibits tPA binding to AnxA2, reducing plasmin generation and angiogenesis.

Experimental Workflows

Caption: Workflow for the endothelial cell tube formation assay.

Caption: Workflow for the endothelial cell migration assay.

References

Lcklsl's Impact on Hypoxia-Induced Angiogenic Events: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hexapeptide Lcklsl and its role in modulating hypoxia-induced angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions. Hypoxia, or low oxygen tension, is a potent driver of angiogenesis, often implicated in tumor growth and ischemic diseases. This compound has emerged as a significant inhibitor of this process, and this document will explore its mechanism of action, present quantitative data on its efficacy, and provide detailed experimental protocols for its study.

Core Mechanism of Action: Inhibition of the Annexin A2-tPA-Plasmin Axis

This compound is a competitive inhibitor of Annexin A2 (AnxA2), a key cell surface receptor.[1] Under hypoxic conditions, there is an upregulation of both AnxA2 and tissue plasminogen activator (tPA) on the surface of endothelial cells, such as human retinal microvascular endothelial cells (RMVECs).[2][3][4] AnxA2 acts as a co-receptor for tPA and its substrate, plasminogen, facilitating the conversion of plasminogen to plasmin, a potent serine protease.

Plasmin plays a crucial role in angiogenesis by degrading components of the extracellular matrix (ECM), which is a critical step for endothelial cell migration and invasion.[2][3] Furthermore, plasmin can activate matrix metalloproteinases (MMPs), which further contribute to ECM remodeling and the release of pro-angiogenic factors.

This compound exerts its anti-angiogenic effect by binding to the N-terminal of AnxA2, the same site that tPA binds to.[1][2][3] This competitive inhibition prevents the formation of the AnxA2-tPA complex, thereby reducing the generation of plasmin and suppressing the downstream angiogenic cascade.[1][2][3] This inhibitory action has been shown to suppress VEGF-induced tPA activity under hypoxic conditions.[2][3]

Signaling Pathway Under Hypoxia and this compound Intervention

The signaling cascade leading to hypoxia-induced angiogenesis and the point of this compound intervention can be visualized as follows:

Quantitative Data on the Anti-Angiogenic Effects of this compound

The efficacy of this compound in inhibiting angiogenesis has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative findings.

Table 1: In Vitro Inhibition of Angiogenesis by this compound

| Parameter | Condition | This compound Treatment | Inhibition (%) | Reference |

| Plasmin Generation | Hypoxic RMVECs | 100 µg/ml | ~50 | [2] |

| VEGF-induced tPA Activity | Hypoxic RMVECs | 100 µg/ml | ~60 | [2] |

Table 2: In Vivo Inhibition of Angiogenesis by this compound in the Chick Chorioallantoic Membrane (CAM) Assay

| Vascular Parameter | Control (VEGF) | This compound (5 µg/ml) + VEGF | % Reduction | Reference |

| Total Vascular Length (pixels) | 12,500 ± 1,500 | 5,000 ± 1,000 | ~60 | [2] |

| Number of Junctions | 150 ± 20 | 60 ± 15 | ~60 | [2] |

| Number of Branches | 200 ± 25 | 80 ± 20 | ~60 | [2] |

Table 3: In Vivo Inhibition of Angiogenesis by this compound in the Murine Matrigel Plug Assay

| Parameter | Control | This compound (10 mg/kg) | % Reduction | Reference |

| Hemoglobin Content (µ g/plug ) | 8.5 ± 1.2 | 3.2 ± 0.8 | ~62 | [2] |

| CD31 Positive Area (%) | 15.2 ± 2.5 | 5.8 ± 1.5 | ~62 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for key experiments used to evaluate the anti-angiogenic effects of this compound.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay is used to assess the effect of this compound on blood vessel formation in a living embryo.

Materials:

-

Fertilized chicken eggs

-

Incubator with humidity control (37°C, 50-60% humidity)

-

Dremel tool with a sterile cutting disc

-

Sterile forceps and scissors

-

Gelatin sponges (e.g., Gelfoam)

-

This compound peptide, control peptide, VEGF

-

Phosphate-buffered saline (PBS)

-

Stereomicroscope with a camera

Procedure:

-

Incubate fertilized chicken eggs at 37°C with 50-60% humidity for 3 days.

-

On day 3, carefully create a small window (1 cm²) in the shell over the air sac using a Dremel tool, avoiding damage to the underlying chorioallantoic membrane.

-

Place a sterile gelatin sponge onto the CAM.

-

Apply the treatment solution (this compound, control peptide, or VEGF in PBS) to the gelatin sponge.

-

Seal the window with sterile tape and return the eggs to the incubator for an additional 2 days.

-

On day 5, open the window and photograph the CAM under a stereomicroscope.

-

Quantify the degree of angiogenesis by analyzing the images for vessel length, branch points, and vessel density using image analysis software (e.g., ImageJ).

Murine Matrigel Plug Assay

This in vivo assay evaluates the formation of new blood vessels into a subcutaneous plug of Matrigel.

Materials:

-

Matrigel (growth factor reduced)

-

This compound peptide, control peptide, VEGF

-

Heparin

-

6-8 week old mice (e.g., C57BL/6)

-

Insulin syringes

-

Drabkin's reagent for hemoglobin assay

-

Antibodies for immunohistochemistry (e.g., anti-CD31)

Procedure:

-

Thaw Matrigel on ice.

-

Mix Matrigel with heparin (10 U/ml) and the desired treatment (this compound, control peptide, or VEGF). Keep the mixture on ice.

-

Inject 0.5 ml of the Matrigel mixture subcutaneously into the flank of the mice.

-

After 7-14 days, euthanize the mice and excise the Matrigel plugs.

-

For hemoglobin measurement, homogenize the plugs in water and use Drabkin's reagent to quantify the hemoglobin content, which is proportional to the amount of blood in the plug.

-

For immunohistochemistry, fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell marker (e.g., CD31) to visualize and quantify the blood vessels.

Conclusion

The hexapeptide this compound demonstrates significant anti-angiogenic properties by competitively inhibiting the binding of tPA to Annexin A2, thereby disrupting the plasmin-mediated proteolytic cascade that is essential for angiogenesis. This targeted mechanism of action makes this compound a promising candidate for further investigation in the development of therapies for diseases characterized by excessive angiogenesis, such as cancer and diabetic retinopathy. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.

References

- 1. The Plasminogen–Activator Plasmin System in Physiological and Pathophysiological Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Extracellular Matrix Modulates Angiogenesis in Physiological and Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Initial Characterization of the Lcklsl Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the initial characterization of the Lcklsl peptide, a synthetic hexapeptide with significant anti-angiogenic properties. This compound acts as a competitive inhibitor of Annexin A2 (AnxA2), a key cell surface receptor involved in plasmin generation. By disrupting the interaction between AnxA2 and tissue plasminogen activator (tPA), this compound effectively attenuates plasmin production, a critical step in the angiogenic cascade. This guide summarizes the available quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction

The this compound peptide is a six-amino-acid synthetic peptide (Leu-Cys-Lys-Leu-Ser-Leu) that has emerged as a potent inhibitor of the Annexin A2 (AnxA2) signaling pathway. AnxA2 is a calcium-dependent phospholipid-binding protein that, upon translocation to the cell surface, functions as a receptor for tissue plasminogen activator (tPA) and plasminogen. The co-localization of tPA and plasminogen on the AnxA2 receptor significantly enhances the conversion of plasminogen to plasmin, a serine protease with broad substrate specificity. Plasmin-mediated degradation of the extracellular matrix is a crucial event in endothelial cell migration and invasion, hallmarks of angiogenesis.

The this compound peptide competitively inhibits the binding of tPA to the N-terminal domain of AnxA2, thereby disrupting the formation of the ternary complex and subsequent plasmin generation.[1] This inhibitory action confers upon this compound its anti-angiogenic properties, which have been demonstrated in various in vitro and in vivo models. While characterized as a potent inhibitor, with over 95% efficiency in competitively inhibiting tPA binding to AnxA2, a specific IC50 value for this interaction is not prominently available in the public literature.[1]

Mechanism of Action

The primary mechanism of action of the this compound peptide is the competitive inhibition of the tPA-AnxA2 interaction. This disrupts the catalytic efficiency of plasmin generation on the endothelial cell surface.

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by the this compound peptide:

Quantitative Data

The following tables summarize the key quantitative findings from initial characterization studies of the this compound peptide.

In Vitro Efficacy

| Parameter | Cell Line | Concentration | Effect | Reference |

| Plasmin Generation Inhibition | Human Retinal Microvascular Endothelial Cells (RMVECs) | 5 µM | Resulted in a 1.1±0.2-fold increase in plasmin generation compared to 1.7±0.1-fold with a control peptide under hypoxic conditions. | [1] |

| ANXA2 Protein Expression | Activated HSC-T6 cells | 5 µM | Significantly inhibits ANXA2 protein expression levels. | [2] |

In Vivo Efficacy

| Assay | Model | Concentration | Effect | Reference |

| Anti-angiogenesis | Chicken Chorioallantoic Membrane (CAM) | 5 µg/mL | Significantly decreases the number of vascular branches, junctions, and end-points. | [2] |

| Anti-angiogenesis | Murine Matrigel Plug | 5 µg/mL | Significantly decreases vascular length. | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

In Vitro Endothelial Cell Tube Formation Assay

This protocol is a representative method for assessing the anti-angiogenic potential of this compound using Human Umbilical Vein Endothelial Cells (HUVECs).

Objective: To evaluate the effect of this compound on the formation of capillary-like structures by endothelial cells in vitro.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium-2 (EGM-2)

-

Basement Membrane Extract (BME), such as Matrigel®

-

This compound peptide

-

Control peptide (e.g., LGKLSL)

-

24-well tissue culture plates

-

Calcein AM (for visualization)

Procedure:

-

Plate Coating: Thaw BME on ice. Pipette 250 µL of BME into each well of a pre-chilled 24-well plate. Incubate at 37°C for 30 minutes to allow for solidification.

-

Cell Preparation: Culture HUVECs to 70-80% confluency. Harvest cells by trypsinization and resuspend in EGM-2 at a concentration of 7.5 x 10^4 cells/mL.

-

Treatment: Prepare conditioned media by mixing the HUVEC suspension with the desired concentrations of this compound peptide or control peptide. A typical concentration range for this compound would be 1-10 µM.

-

Plating: Gently add 300 µL of the cell suspension in conditioned media onto the solidified BME in each well.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours, or until tube formation is observed in the control wells.

-

Visualization and Quantification:

-

Carefully remove the media.

-

Stain the cells with Calcein AM.

-

Visualize the tube network using a fluorescence microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

-

Chicken Chorioallantoic Membrane (CAM) Assay

Objective: To assess the in vivo anti-angiogenic activity of this compound on a developing vascular network.

Materials:

-

Fertilized chicken eggs

-

This compound peptide

-

Control peptide

-

Sterile filter paper discs

-

Egg incubator

-

Stereomicroscope

Procedure:

-

Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.

-

Windowing: On day 3, create a small window in the eggshell to expose the CAM.

-

Treatment Application: Prepare sterile filter paper discs saturated with a solution of this compound peptide (e.g., 5 µg/mL) or control peptide. Place the discs on the CAM.

-

Incubation: Seal the window and return the eggs to the incubator for 48-72 hours.

-

Analysis: On the designated day, open the window and observe the vasculature under a stereomicroscope. Capture images of the CAM.

-

Quantification: Analyze the images to quantify the number of blood vessel branch points and the total vessel length in the area under the filter disc.

Murine Matrigel Plug Assay

Objective: To evaluate the in vivo anti-angiogenic effect of this compound in a mammalian model.

Materials:

-

C57BL/6 mice

-

Growth factor-reduced Matrigel

-

This compound peptide

-

Control peptide

-

Basic Fibroblast Growth Factor (bFGF) as an angiogenic inducer

-

Sterile, ice-cold syringes

Procedure:

-

Matrigel Preparation: On ice, mix Matrigel with bFGF and either this compound peptide (e.g., 5 µg/mL) or the control peptide.

-

Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice using a pre-chilled syringe. The Matrigel will form a solid plug at body temperature.

-

Incubation Period: Allow 7-14 days for vascularization of the Matrigel plug to occur.

-

Plug Excision: Euthanize the mice and surgically excise the Matrigel plugs.

-

Analysis:

-

Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) to quantify blood vessel formation.

-

Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an endothelial cell marker (e.g., CD31) to visualize and quantify microvessel density.

-

Experimental Workflows

The following diagrams, generated using Graphviz, outline the workflows for the key experimental procedures.

References

Methodological & Application

Lcklsl Peptide: Comprehensive Protocols for Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of the Lcklsl peptide. This compound is a hexapeptide with the sequence Leu-Cys-Lys-Leu-Ser-Leu, recognized for its role as a competitive inhibitor of Annexin A2 (AnxA2). By interfering with the binding of tissue plasminogen activator (tPA) to AnxA2, this compound effectively inhibits plasmin generation and subsequent angiogenic processes.[1][2][3][4][5] These protocols are designed to guide researchers in the production of high-purity this compound for in vitro and in vivo studies.

I. Quantitative Data Summary

The following table summarizes typical quantitative data expected from the synthesis and purification of the this compound peptide. Actual results may vary depending on the specific instrumentation, reagents, and techniques employed.

| Parameter | Expected Value | Method of Analysis |

| Crude Peptide Yield | 60 - 80% | Gravimetric analysis |

| Final Purity | >98% | Analytical RP-HPLC |

| Molecular Weight (Monoisotopic) | 675.40 g/mol | Mass Spectrometry (ESI-MS) |

| Observed Mass (M+H)⁺ | 676.41 m/z | Mass Spectrometry (ESI-MS) |

| Retention Time | Sequence-dependent | Analytical RP-HPLC |

II. Experimental Protocols

A. This compound Peptide Synthesis via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of the this compound peptide using the Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology.

1. Materials and Reagents:

-

Resin: Rink Amide resin (0.5 - 1.0 mmol/g substitution)

-

Fmoc-protected Amino Acids: Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Cys(Trt)-OH

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection Reagent: 20% (v/v) Piperidine in DMF

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Methanol

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Precipitation Solvent: Cold diethyl ether

2. Synthesis Workflow:

Caption: this compound Solid-Phase Peptide Synthesis Workflow.

3. Detailed Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

First Amino Acid Coupling (Leucine):

-

Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF.

-

In a separate tube, pre-activate Fmoc-Leu-OH (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and couple for 2 hours.

-

Wash the resin with DMF.

-

-

Subsequent Amino Acid Couplings (Serine, Leucine, Lysine, Cysteine, Leucine):

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Cys(Trt)-OH, and finally Fmoc-Leu-OH.

-

-

Final Deprotection: After the final coupling, deprotect the N-terminal Fmoc group with 20% piperidine in DMF.

-

Cleavage and Global Deprotection:

-

Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

-

Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

-

Filter the resin and collect the cleavage solution.

-

-

Peptide Precipitation and Isolation:

-

Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and centrifuge again.

-

Lyophilize the crude peptide to obtain a white powder.

-

B. This compound Peptide Purification via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes the purification of the crude this compound peptide using a preparative RP-HPLC system.

1. Materials and Reagents:

-

Crude this compound Peptide

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)

-

HPLC System: Preparative RP-HPLC with a C18 column

2. Purification Workflow:

Caption: this compound Peptide Purification Workflow.

3. Detailed Protocol:

-

Sample Preparation: Dissolve the crude lyophilized peptide in Mobile Phase A to a concentration of approximately 10 mg/mL and filter through a 0.22 µm syringe filter.

-

HPLC Method:

-

Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

-

Flow Rate: 15 mL/min.

-

Detection: UV at 220 nm.

-

Gradient:

-

0-5 min: 5% B

-

5-65 min: 5-65% B (linear gradient)

-

65-70 min: 65-95% B (wash)

-

70-75 min: 95-5% B (re-equilibration)

-

-

-

Fraction Collection: Collect fractions corresponding to the major peak observed on the chromatogram.

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the this compound peptide.

-

Pooling and Lyophilization: Pool the fractions with the desired purity (>98%) and lyophilize to obtain the final purified peptide as a white, fluffy powder.

III. This compound Signaling Pathway